6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a nitrophenyl group attached at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrobenzoyl hydrazine with 2,3-dichloropyridazine under reflux conditions. The reaction mixture is then treated with a base, such as sodium hydroxide, to facilitate cyclization and form the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazolopyridazines.
Scientific Research Applications
6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitubulin agent and other therapeutic applications.
Biological Studies: Used in studies related to cell line and culture conditions, MTT assays, and tubulin assembly assays.
Chemical Biology: Employed in docking studies and immunostaining of tubulin assembly.
Industrial Applications: Potential use in the development of new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with molecular targets such as tubulin. The compound binds to the tubulin protein, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the inhibition of tubulin assembly and the induction of cell death through apoptotic mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4,5-trimethoxyphenyl)-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 3-(3,4,5-trimethoxyphenyl)-6-(4-methylthiophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the nitrophenyl group at the 6-position enhances its interaction with molecular targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O2/c17-16(18)9-3-1-2-8(6-9)10-4-5-11-13-12-7-15(11)14-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFLRBIXKONWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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